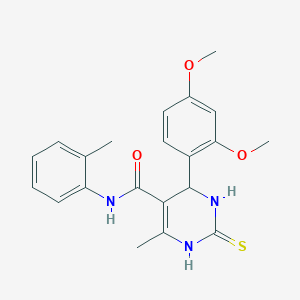

4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Its structure features a 2,4-dimethoxyphenyl group at position 4 of the tetrahydropyrimidine ring, a methyl group at position 6, a thioxo (C=S) moiety at position 2, and an N-(o-tolyl) (ortho-methylphenyl) carboxamide substituent. These structural elements contribute to its electronic, steric, and pharmacokinetic properties, making it a candidate for diverse biological applications, including antimicrobial and antitumor activities .

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-12-7-5-6-8-16(12)23-20(25)18-13(2)22-21(28)24-19(18)15-10-9-14(26-3)11-17(15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQNMYGNTQEBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,4-Dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antioxidant activity, anti-inflammatory effects, and possible applications in cancer treatment.

- Molecular Formula : C21H23N3O3S

- Molecular Weight : 397.5 g/mol

- CAS Number : 313970-22-8

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of various derivatives of tetrahydropyrimidines, including the compound . Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. For instance:

- Scavenging Activity : The compound showed effective scavenging of DPPH radicals with an IC50 value comparable to established antioxidants .

| Compound | IC50 (mg/ml) | Activity Type |

|---|---|---|

| 4-(2,4-Dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 0.6 | Free Radical Scavenging |

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies demonstrated that it can inhibit the secretion of pro-inflammatory cytokines from macrophages:

- Cytokine Inhibition : It reduced levels of IL-1β, IL-6, and TNF-α in macrophage cultures exposed to lipopolysaccharide (LPS) .

Anticancer Properties

Investigations into the anticancer potential of tetrahydropyrimidine derivatives suggest promising results:

- Cell Line Studies : The compound was tested against various cancer cell lines and exhibited cytotoxic effects, indicating its potential as an anticancer agent .

Study 1: Antioxidant Evaluation

A study focusing on Biginelli-type pyrimidines reported that several derivatives exhibited notable antioxidant properties. The compound's structural features contribute to its ability to scavenge free radicals effectively.

Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving RAW 264.7 macrophages, the compound significantly inhibited inflammatory responses triggered by LPS. This suggests its utility in managing conditions characterized by chronic inflammation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine exhibit significant antimicrobial properties. In particular:

- Minimum Inhibitory Concentration (MIC) values were evaluated against various bacterial and fungal strains. The results showed that:

| Microorganism | MIC (mg/mL) |

|---|---|

| Trichophyton mentagrophytes | 0.20 |

| Staphylococcus aureus | 0.50 |

| Escherichia coli | 1.00 |

| Candida albicans | 1.50 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents due to its potent activity against multiple pathogens .

Anticancer Potential

The compound has also been studied for its anticancer properties. Research on similar tetrahydropyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation. Notably:

- Compounds with similar structures have demonstrated cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells.

- The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a potential lead compound for further development in cancer therapy .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits antioxidant properties. Antioxidants play a crucial role in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The antioxidant capacity of tetrahydropyrimidine derivatives can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the efficacy of various tetrahydropyrimidine derivatives against different microbial strains, highlighting the potential of this compound as a lead for new antimicrobial agents .

- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of similar compounds on human cancer cell lines, demonstrating significant inhibition rates and suggesting pathways for further investigation into their therapeutic potential .

- Antioxidant Activity Assessment : Investigations into the antioxidant properties revealed that compounds like this one could effectively reduce oxidative stress markers in vitro, indicating potential health benefits beyond antimicrobial and anticancer applications .

Chemical Reactions Analysis

Biginelli Reaction

The Biginelli reaction involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones. This reaction can be catalyzed by various agents, including ionic liquids like 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]).

Reaction Conditions:

-

Catalyst: [BCMIM][Cl]

-

Temperature: 80°C

-

Time: Typically 15-30 minutes

-

Yield: High yields are achievable under optimized conditions .

Mechanism

The mechanism involves the formation of an imine between the aldehyde and urea/thiourea, followed by Michael addition and intramolecular cyclization to form the tetrahydropyrimidine derivative .

Hydrolysis

Tetrahydropyrimidine derivatives can undergo hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the carboxamide group.

Alkylation

These compounds can be alkylated at the nitrogen atom using alkyl halides in the presence of a base.

Oxidation

Oxidation reactions can convert the thioxo group to a sulfonyl group, altering the compound's properties.

Research Findings and Implications

-

Green Chemistry: The use of ionic liquids like [BCMIM][Cl] and solvent-free conditions aligns with green chemistry principles, reducing environmental impact .

-

Medicinal Applications: Tetrahydropyrimidine derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The compound’s activity and physicochemical properties are influenced by substituents at key positions. Below is a comparative analysis with structurally related DHPM derivatives:

Key Observations:

- Position 4 Substituents : Electron-donating groups (e.g., 2,4-dimethoxy in the target compound) enhance solubility and metabolic stability compared to electron-withdrawing groups like nitro (3-nitrophenyl in ), which may improve enzyme inhibition but reduce bioavailability .

- Thioxo vs. Oxo : The thioxo (C=S) moiety in the target compound and analogs (e.g., ) enhances hydrogen-bonding and hydrophobic interactions compared to oxo (C=O) derivatives, as seen in improved antimicrobial activity .

Q & A

Basic: What are the standard synthetic routes for preparing this tetrahydropyrimidine derivative?

Methodological Answer:

The compound can be synthesized via tandem reactions such as the Knoevenagel condensation, Michael addition, and intramolecular cyclization, as demonstrated in analogous tetrahydropyrimidine systems . Key steps include:

- Condensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with thiourea and substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde) under acidic conditions.

- Cyclization : Using HCl or acetic acid as a catalyst to form the tetrahydropyrimidine core.

- Functionalization : Introducing the o-tolyl carboxamide group via nucleophilic substitution or coupling reactions.

Optimize yields by controlling reaction temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) .

Advanced: How can regioselectivity challenges in alkylation or functionalization be addressed?

Methodological Answer:

Regioselectivity in alkylation reactions is influenced by steric and electronic factors. For example:

- Thioxo Group Reactivity : Alkylation preferentially occurs at the sulfur atom in 2-thioxo derivatives due to higher nucleophilicity compared to carbonyl oxygen. Use alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (e.g., DMSO) to enhance selectivity .

- Catalytic Control : Employ phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency in biphasic systems.

- Validation : Confirm regioselectivity via XRD analysis, as demonstrated in structurally similar compounds .

Basic: Which analytical techniques are critical for structural elucidation?

Methodological Answer:

- X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent positioning. For example, XRD resolved disorder in the tetrahydropyrimidine ring of analogous compounds .

- NMR Spectroscopy : Use - and -NMR to identify methoxy (δ 3.7–3.9 ppm) and methyl groups (δ 2.1–2.3 ppm). Correlate thioxo resonances with shifts at δ 180–185 ppm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, noting fragmentation patterns characteristic of carboxamide derivatives.

Advanced: How can conflicting spectroscopic data be resolved during characterization?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., XRD for absolute structure, NMR for functional groups, and IR for thiocarbonyl stretches) to resolve ambiguities. For instance, XRD clarified positional isomerism in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo derivatives .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility or tautomerism.

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or optimize geometries, aligning theoretical and experimental data .

Basic: What are the key considerations for designing biological activity studies?

Methodological Answer:

- Target Selection : Prioritize targets based on structural analogs. For example, dihydropyrimidinones exhibit antibacterial activity against Proteus vulgaris and Pseudomonas aeruginosa .

- In Vitro Assays : Conduct MIC (Minimum Inhibitory Concentration) tests using standardized strains. Include positive controls (e.g., ciprofloxacin).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. methyl groups) to assess impact on potency.

Advanced: How can computational methods predict reactivity or stability?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility. Polar solvents (e.g., DMF) stabilize carboxamide groups via hydrogen bonding.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thioxo group’s LUMO often participates in nucleophilic attacks .

- Docking Studies : Model interactions with biological targets (e.g., bacterial enzymes) to guide synthetic modifications.

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

- Handling Thioxo Compounds : Use fume hoods to avoid inhalation of thiourea derivatives.

- Thermal Hazards : Monitor exothermic reactions (e.g., cyclization) with temperature probes.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal. Reference safety protocols from structurally similar compounds .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Brønsted acids (e.g., p-TSA) vs. Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent Optimization : Use microwave-assisted synthesis in ethanol to reduce reaction time (30–60 minutes vs. 12 hours conventional) .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for high-purity isolation (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.